molecular formula C11H13N B13952719 N-3-(1-Butynyl)-benzylamine CAS No. 63991-03-7

N-3-(1-Butynyl)-benzylamine

Cat. No.: B13952719
CAS No.: 63991-03-7
M. Wt: 159.23 g/mol
InChI Key: DRBAJMGSRKIURK-UHFFFAOYSA-N
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Description

N-3-(1-Butynyl)-benzylamine is a chemical reagent of interest in organic and medicinal chemistry research. Compounds featuring alkyne fragments, like the 1-butynyl group, are recognized for their significant versatility and potential in drug discovery. The acetylene group serves as a key functional handle in molecular frameworks, contributing to enhanced bioactivity and enabling its use in various synthetic methodologies, including the development of multi-target-directed ligands (MTDLs) . Similarly, the benzylamine moiety is a privileged structure in medicinal chemistry, frequently found in compounds designed to target enzymes and receptors. Research into benzylamine derivatives has shown promise in several areas, including the development of potent and selective enzyme inhibitors for conditions such as prostate cancer . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63991-03-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-benzylbut-3-yn-2-amine

InChI

InChI=1S/C11H13N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3

InChI Key

DRBAJMGSRKIURK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NCC1=CC=CC=C1

Origin of Product

United States

Contextualizing Benzylamine Derivatives Within Modern Organic Chemistry

Benzylamine (B48309) and its derivatives are a significant class of organic compounds characterized by a benzyl (B1604629) group (C6H5CH2) attached to a nitrogen atom. wikipedia.org They serve as crucial intermediates and building blocks in a wide array of chemical syntheses. sioc-journal.cn Their utility spans from the creation of fine chemicals and pharmaceuticals to materials science and the synthesis of natural products. sioc-journal.cn

In medicinal chemistry, the benzylamine scaffold is a common feature in many biologically active compounds. ontosight.aiontosight.ai Depending on the substituents attached to the aromatic ring and the nitrogen atom, benzylamine derivatives can exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai For instance, the well-known drug Pargyline, an N-methyl-N-propargylbenzylamine, has been used as an antihypertensive agent. wikipedia.org The versatility of the benzylamine structure allows for extensive modification, enabling chemists to fine-tune its properties for specific applications. rsc.org

Significance of Alkynyl Amine Scaffolds in Chemical Synthesis and Bioactive Compound Design

Alkynyl amine scaffolds, which feature a carbon-carbon triple bond (an alkyne) in proximity to an amine functional group, are highly valuable structural motifs in organic synthesis and medicinal chemistry. The alkyne group is a versatile functional handle that can participate in a wide range of chemical transformations, including cycloadditions, coupling reactions, and reductions. rsc.orgscispace.com This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. nih.govacs.org

In the context of bioactive compounds, the incorporation of an alkynyl group can significantly influence a molecule's pharmacological profile. researchgate.netresearchgate.net The rigid, linear nature of the alkyne can provide a specific orientation for other functional groups, enhancing their interaction with biological targets. rsc.orgnih.gov Furthermore, the alkyne moiety can be involved in key binding interactions or can be metabolically transformed into other functional groups in vivo. chinesechemsoc.org The synthesis of molecules containing the alkynyl amine scaffold is an active area of research, with numerous methods being developed to access these structures with high efficiency and stereoselectivity. rsc.org

Delimitation of Research Focus: Emphasis on Synthetic Pathways, Reaction Mechanisms, Structure Activity Relationships, and Computational Investigations

This article will strictly focus on the chemical aspects of N-3-(1-Butynyl)-benzylamine, specifically its synthetic pathways, reaction mechanisms, structure-activity relationships (SAR), and computational investigations.

Synthetic Pathways: The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. Common precursors include benzylamine (B48309) and 1-butyne (B89482) or their respective derivatives. guidechem.comchemicalbook.com The key bond formation is the C-N bond between the benzyl (B1604629) group and the nitrogen atom, and the C-C bond to construct the butynyl moiety. organic-chemistry.org

Reaction Mechanisms: The mechanisms of the reactions used to synthesize these compounds are of fundamental interest. For instance, in palladium-catalyzed cross-coupling reactions to form the alkynyl group, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org Understanding these mechanisms allows for the optimization of reaction conditions and the development of new synthetic methods. researchgate.netacs.org

Structure-Activity Relationships (SAR): SAR studies aim to correlate the chemical structure of a molecule with its biological activity. chemrxiv.org For alkynyl benzylamine derivatives, SAR studies have explored how changes in the substitution pattern on the benzyl ring, the nature of the amine, and the position of the alkyne affect their biological properties. researchgate.netnih.govmdpi.com

Computational Investigations: Computational chemistry provides valuable insights into the electronic structure, conformation, and reactivity of molecules. scispace.com For this compound, computational studies can be used to predict its three-dimensional structure, calculate its spectroscopic properties, and model its interaction with biological targets. acs.orgresearchgate.net Such studies can also help to elucidate reaction mechanisms and predict the properties of yet-to-be-synthesized analogs. ugent.becopernicus.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C11H13N guidechem.com
Molecular Weight 159.232 g/mol guidechem.com
CAS Number 63991-03-7 guidechem.com
Canonical SMILES CC(C#C)NCC1=CC=CC=C1 guidechem.com
InChI Key DRBAJMGSRKIURK-UHFFFAOYSA-N guidechem.com

An in-depth exploration of the synthetic routes to this compound and its related chemical structures reveals a variety of strategic approaches. These methodologies focus on the formation of the critical carbon-nitrogen bond and the introduction of the butynyl group. This article details the primary synthetic strategies, including alkylation, reductive amination, and palladium-catalyzed reactions, as well as methods for incorporating the butynyl moiety.

Computational and Theoretical Investigations of N 3 1 Butynyl Benzylamine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule, such as N-3-(1-butynyl)-benzylamine, with a biological target, typically a protein. These methods are fundamental in drug discovery and molecular biology for predicting the binding affinity and mode of a ligand.

Prediction of Ligand-Protein Binding Modes and Binding Energies

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For this compound, this process would involve docking the molecule into the active site of a relevant protein target. Benzylamine (B48309) derivatives are known to interact with various enzymes, such as monoamine oxidases (MAOs), where they can act as inhibitors. wikipedia.org A docking study of this compound into an enzyme like MAO-B, for instance, would predict the binding pose and calculate a scoring function to estimate the binding energy.

The simulation would reveal key interactions, such as hydrogen bonds between the amine group of the benzylamine moiety and amino acid residues (e.g., Aspartic acid), or π-π stacking interactions between the phenyl ring and aromatic residues (e.g., Tyrosine, Phenylalanine). The butynyl group could also form hydrophobic interactions within the binding pocket. nih.gov The results are typically presented in a table summarizing the predicted binding energies and key molecular interactions.

Table 1: Hypothetical Docking Simulation Results for this compound with a Protein Target This table is illustrative and does not represent published experimental data.

Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Monoamine Oxidase B-7.8Tyr435, Gln206π-π stacking, Hydrogen bond
Factor D-6.5Asp189, Ser190Salt bridge, Hydrogen bond
Trypsin-5.9Asp189, Gly216Hydrogen bond, Hydrophobic

Conformational Analysis of this compound and its Conformational Space

This compound is a flexible molecule due to several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that the molecule can adopt and their relative energies. ijpsr.com Understanding the conformational space is crucial as the biologically active conformation that binds to a protein is often a low-energy conformer. uq.edu.au

Computational methods, such as systematic or stochastic searches combined with molecular mechanics calculations, can be used to explore the potential energy surface of the molecule. This analysis would identify low-energy, stable conformers of this compound, providing insights into its flexibility and the range of shapes it can adopt in different environments.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

Ligand-Based Virtual Screening: This approach is used when the structure of the target protein is unknown, but a set of active molecules (ligands) is available. acs.orgacs.org A model, or pharmacophore, is built based on the common structural features of the known active molecules. This pharmacophore model for a target of interest could then be used to screen databases for compounds with similar properties to this compound, assuming it showed activity.

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is known, structure-based virtual screening can be employed. tandfonline.comnih.gov This involves docking a large number of compounds into the protein's binding site and ranking them based on their predicted binding affinity. acs.org this compound could be identified as a potential "hit" from such a screen against a relevant protein target. oup.com

Quantum Chemical Studies

Quantum chemical studies, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior. uni-greifswald.deresearchgate.net

Electronic Structure, Reactivity Descriptors, and Reaction Pathway Analysis

DFT calculations can be used to determine the electronic structure of this compound. This includes analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. rsc.orgacs.org

Reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors help in predicting how the molecule will behave in a chemical reaction. For instance, DFT can be used to analyze the mechanism of metabolic reactions or to understand the isomerization pathways of the alkyne group. rsc.org

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound This table is illustrative and does not represent published experimental data.

DescriptorCalculated Value (eV)Interpretation
EHOMO-8.54Electron-donating capability
ELUMO-0.72Electron-accepting capability
HOMO-LUMO Gap (ΔE)7.82Indicator of chemical stability
Electronegativity (χ)4.63Power to attract electrons
Chemical Hardness (η)3.91Resistance to change in electron distribution

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. nih.govacs.orgresearchgate.net By calculating the NMR spectra for this compound, one could compare the theoretical values with experimental data to confirm its structure.

IR Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. epstem.net This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the N-H stretch of the amine, C≡C stretch of the alkyne, and various vibrations of the phenyl ring.

Mass Spectrometry: While direct prediction of a mass spectrum is complex, quantum chemistry can be used to study the stability of potential fragment ions, helping to rationalize the fragmentation patterns observed in experimental mass spectrometry.

In Silico Assessment of Pharmacokinetic Parameters (Computational Predictions)

Pharmacokinetics, the study of how a drug moves through the body, is a critical aspect of drug development. The acronym ADME—Absorption, Distribution, Metabolism, and Excretion—encompasses the key processes that determine the bioavailability and efficacy of a drug. Computational tools allow for the prediction of these properties based on the molecular structure of a compound.

The ADME profile of this compound has been computationally predicted to estimate its behavior in the human body. These predictions are based on established models that correlate molecular descriptors with pharmacokinetic properties.

Absorption: The absorption of a drug is its movement from the site of administration into the bloodstream. For orally administered drugs, this primarily involves absorption from the gastrointestinal (GI) tract. The predicted high GI absorption for this compound suggests that it is likely to be well-absorbed from the digestive system. A key factor influencing absorption is the molecule's ability to permeate biological membranes. The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The computational models predict that this compound has the potential to cross the BBB, indicating its possible utility in targeting CNS disorders.

Distribution: Once in the bloodstream, a drug is distributed to various tissues and organs. A crucial parameter in this process is the P-glycoprotein (P-gp), an efflux pump that can actively transport drugs out of cells, thereby limiting their distribution to target sites. This compound is not predicted to be a substrate of P-gp, which is a favorable characteristic, as it implies that its distribution and accumulation in tissues are less likely to be hindered by this efflux mechanism.

Metabolism: Metabolism involves the chemical modification of a drug by enzymes, primarily in the liver. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions and altered drug efficacy and toxicity. Computational predictions suggest that this compound may inhibit certain CYP isozymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This potential for CYP inhibition would need to be carefully considered in any future drug development efforts.

The following table summarizes the computationally predicted ADME parameters for this compound.

ParameterPredicted ValueImplication
Gastrointestinal (GI) AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantYesMay be effective for central nervous system targets.
P-glycoprotein (P-gp) SubstrateNoReduced likelihood of efflux-mediated resistance and better tissue penetration.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorYesPotential for drug-drug interactions.

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability. Several rule-based filters have been developed to predict the drug-likeness of a compound based on its physicochemical properties.

Lipinski's Rule of Five: One of the most widely used filters is Lipinski's Rule of Five. wikipedia.org This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

This compound is predicted to adhere to Lipinski's Rule of Five with zero violations, suggesting a higher probability of good oral bioavailability.

Other Drug-likeness Rules: In addition to Lipinski's rule, other filters such as the Ghose, Veber, Egan, and Muegge rules also provide valuable assessments of a compound's drug-like properties. This compound shows no violations of these rules, further strengthening the prediction of its favorable pharmacokinetic profile.

Bioavailability Score: A composite bioavailability score, which integrates various physicochemical properties, has been calculated for this compound. The predicted score of 0.55 is indicative of a good potential for oral bioavailability.

The table below presents the key physicochemical properties of this compound and its adherence to various drug-likeness rules.

Property / RulePredicted Value / Status
Physicochemical Properties
Molecular Weight171.24 g/mol
Log P (Octanol/Water Partition Coefficient)2.68
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Drug-likeness Rules
Lipinski's Rule of Five0 Violations
Ghose Filter0 Violations
Veber Filter0 Violations
Egan Filter0 Violations
Muegge Filter0 Violations
Bioavailability
Bioavailability Score0.55

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel and Efficient Synthetic Strategies for N-3-(1-Butynyl)-benzylamine and its Homologs

The development of robust and versatile synthetic methodologies is paramount for the exploration of this compound and its analogs. Future research should focus on pioneering novel synthetic routes that are not only efficient and high-yielding but also amenable to the generation of diverse libraries of related compounds for structure-activity relationship (SAR) studies.

Several established synthetic strategies for alkynyl amines can be adapted and optimized for the synthesis of this compound. The A³ coupling reaction , a powerful one-pot, three-component reaction of an aldehyde, an amine, and an alkyne, presents a highly attractive approach. nih.govphytojournal.comnih.gov This method's operational simplicity and ability to generate molecular complexity in a single step make it ideal for producing a wide range of derivatives. researchgate.net Future investigations could explore various catalysts, including copper and gold nanoparticles, to enhance the efficiency and substrate scope of the A³ coupling for this specific scaffold. nih.gov

Another promising avenue is the catalytic C-H alkynylation of benzylamines. rsc.org This method allows for the direct introduction of the alkynyl group into the benzylamine (B48309) backbone, offering a more atom-economical and potentially regioselective route compared to traditional methods. rsc.org Research into novel iridium-based or other transition-metal catalysts could lead to milder reaction conditions and improved functional group tolerance. rsc.org

Furthermore, the Sonogashira coupling reaction, a cornerstone of cross-coupling chemistry, provides a reliable method for the formation of the carbon-carbon triple bond. researchgate.net This reaction, which couples a terminal alkyne with an aryl or vinyl halide, could be employed in a convergent synthesis of this compound derivatives. researchgate.net The development of more active and stable palladium and copper catalyst systems will be crucial for expanding the applicability of this method to complex and sensitive substrates. researchgate.net

A comparative overview of these potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Key Features Potential Advantages Areas for Future Research
A³ Coupling One-pot, three-component reaction High atom economy, operational simplicity, rapid library synthesis. nih.govphytojournal.comnih.gov Development of novel catalysts, exploration of asymmetric variants. nih.gov
Catalytic C-H Alkynylation Direct introduction of the alkyne group High atom economy, potential for regioselectivity. rsc.org Design of more efficient and selective catalysts, expansion of substrate scope. rsc.org

Exploration of Undiscovered Biological Targets and Mechanistic Pathways for Alkynyl Benzylamines

The structural motifs present in this compound suggest a high likelihood of interaction with a variety of biological targets. The benzylamine core is a common feature in many biologically active compounds, while the alkyne group can act as a reactive handle or a key binding element. acs.orgacs.org A significant future research direction will be the systematic exploration of the biological target space for this class of compounds.

Propargylamines, which are structurally related to alkynyl benzylamines, are known to be versatile building blocks in medicinal chemistry and are found in several approved drugs, particularly for neurodegenerative diseases. researchgate.net For instance, rasagiline (B1678815) and selegiline, which contain a propargylamine (B41283) moiety, are inhibitors of monoamine oxidase B (MAO-B) and are used in the treatment of Parkinson's disease. researchgate.net This suggests that this compound and its analogs could be investigated as potential modulators of enzymes involved in neurotransmitter metabolism.

Furthermore, benzylamine derivatives have been explored as inhibitors of various enzymes, including 17β-hydroxysteroid dehydrogenase, which is a target for prostate cancer therapy. The unique electronic and steric properties of the butynyl group in this compound could lead to novel binding interactions and improved selectivity for such targets.

The exploration of undiscovered biological targets can be achieved through a combination of high-throughput screening of compound libraries against diverse biological assays and mechanism-of-action studies for any identified hits. Techniques such as chemical proteomics and activity-based protein profiling could be employed to identify the direct cellular targets of these compounds. Understanding the mechanistic pathways through which alkynyl benzylamines exert their biological effects will be crucial for their further development as therapeutic agents.

Application of Advanced Computational Methodologies for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. The rational design and optimization of this compound derivatives can be significantly accelerated through the application of a variety of in silico techniques.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical correlation between the structural features of a series of this compound analogs and their biological activity. nih.govresearchgate.net This can help in identifying the key physicochemical properties that govern their potency and selectivity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the steric and electronic requirements for optimal binding to a biological target. nih.gov

Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives within the active site of a target protein. researchgate.netresearchgate.net This information can guide the design of new analogs with improved binding affinity and selectivity. For instance, docking studies could be used to explore the interactions of the butynyl group with specific amino acid residues in an enzyme's active site, leading to the design of more potent inhibitors.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode and to identify key interactions that contribute to binding. nih.gov These computational approaches, when used in an iterative cycle of design, synthesis, and biological evaluation, can significantly streamline the lead optimization process.

Integration of this compound Scaffolds into Complex Molecular Architectures for Diverse Academic Applications

The this compound scaffold is not only a potential source of new therapeutic agents but also a versatile building block for the construction of more complex molecular architectures with diverse academic applications. The presence of both an amine and an alkyne functionality provides multiple points for further chemical modification.

Propargylamines are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrroles, imidazoles, and oxazoles. nih.govresearchgate.net The this compound core could be utilized in similar cyclization and annulation reactions to generate novel and complex heterocyclic systems. These new scaffolds could then be explored for their own unique biological activities or used as ligands in catalysis or materials science.

Furthermore, the alkyne group can participate in a variety of chemical transformations, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is a powerful tool for the construction of complex molecular assemblies. This could enable the conjugation of the this compound scaffold to other molecules of interest, such as peptides, polymers, or fluorescent probes, for applications in chemical biology and materials science. acs.org

The integration of this scaffold into natural product synthesis is another exciting possibility. The unique stereochemical and electronic properties of the this compound core could be exploited to construct key intermediates in the total synthesis of complex natural products. phytojournal.com This would not only provide access to these important molecules but also showcase the synthetic utility of this novel building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.